N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide
Overview
Description
N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structure, which includes a triazole ring fused to a pyridine ring, and a thiadiazole moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide typically involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, resulting in good-to-excellent yields . The reaction conditions usually involve heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar microwave-assisted methods. The broad substrate scope and good functional group tolerance of this methodology make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as NaOCl and MnO2.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: NaOCl, MnO2, and Pb(OAc)4 are commonly used oxidizing agents.
Reduction: NaBH4 is a typical reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of RORγt and as an inhibitor of PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various signaling pathways, resulting in its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar triazole-pyridine structure but lacks the thiadiazole moiety.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Uniqueness
N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide is unique due to its combination of triazole, pyridine, and thiadiazole rings, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)thiadiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N6OS/c16-9(7-4-17-14-13-7)12-6-2-1-3-15-8(6)10-5-11-15/h1-5H,(H,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAQBRDTPWJMQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)NC(=O)C3=CSN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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